molecular formula C9H9IO2 B2926598 6-Iodochroman-4-ol CAS No. 186639-32-7

6-Iodochroman-4-ol

Cat. No. B2926598
M. Wt: 276.073
InChI Key: ANWPEHPJCBJNNI-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

To a solution of chroman-4-ol (19.6 g, 131 mmol) in CH2Cl2 (500 mL), at rt., was added HgO (29.7 g, 137 mmol) and I2 (34.8 g, 137 mmol) under N2. After stirring for 48 h. the mixture was filtered through a plug of silica gel and the plug washed plug with 30% EtOAc/Hexanes. The filtrate was washed with 15% Na2S2O3 and the organic layer was dried over Na2CO3; filtered and concentrated in vacuo, yielding 6-iodochroman-4-ol as an off-white solid (32.44 g, 90% crude yield). Recrystallization was performed by dissolving product in hot dichloromethane (250 mL) and slowly adding petroleum ether (250 mL). Overall yield 25.9 g, 72% yield. Anal. Calcd for C9H9IO2; C, 39.16, H, 3.29; found C, 39.26, H, 3.27.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[CH2:3][CH2:2]1.[I:12]I>C(Cl)Cl>[I:12][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][CH2:2][CH2:3][CH:4]2[OH:11]

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)O
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 48 h. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of silica gel
WASH
Type
WASH
Details
the plug washed plug with 30% EtOAc/Hexanes
WASH
Type
WASH
Details
The filtrate was washed with 15% Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC=1C=C2C(CCOC2=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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